2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7O2S2 and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has focused on synthesizing derivatives and analogs with structural similarities, exploring their chemical behavior, and potential applications. For instance, studies on salts derived from formimidoyl isothiocyanates with methanesulfenyl chloride have revealed interesting chemical behavior towards nitrogen and carbon nucleophiles, leading to various heterocyclic compounds. These findings contribute to the understanding of the structural and chemical properties of complex molecules (Morel et al., 2003).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated derivatives for their antimicrobial and anticancer activities. For example, a new series of thiazolidin-4-one derivatives exhibited promising in vitro antibacterial and antifungal activities (Baviskar et al., 2013). Furthermore, compounds designed as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown to be potent inhibitors with improved drug-like properties, offering avenues for cancer treatment and other therapeutic applications (Shukla et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from similar chemical scaffolds have been investigated for their enzyme inhibition capabilities, particularly targeting enzymes like matrix metalloproteinases (MMPs) and phosphoinositide 3-kinases (PI3K), which are crucial in various diseases including cancer. These studies have led to the development of compounds with significant inhibitory effects, paving the way for novel therapeutic strategies (Özdemir et al., 2017; Stec et al., 2011).
Novel Drug Development
The exploration of novel drug candidates involves synthesizing and evaluating derivatives for potential anticancer, antimicrobial, and anticonvulsant activities. Such research not only expands the chemical knowledge base but also contributes to the discovery of new drugs with improved efficacy and safety profiles. For example, novel isochroman-triazoles and thiadiazole hybrids have been designed, synthesized, and shown to possess significant antimicrobial activity (Saeed & Mumtaz, 2017).
Properties
IUPAC Name |
2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S2/c1-10-4-3-5-12(6-10)26-16-14(8-20-26)17(28)25-13(9-29-19(25)22-16)7-15(27)21-18-24-23-11(2)30-18/h3-6,8,13H,7,9H2,1-2H3,(H,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAWCNUHRVRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=NN=C(S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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